

Application Notes & Protocols: Synthesis of High-Purity Calcium Mesoxalate Trihydrate

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Compound of Interest

Compound Name: Calcium mesoxalate trihydrate

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Introduction

Calcium mesoxalate, also known as calcium ketomalonate, is a compound of interest in various biomedical research areas. Its trihydrate form, in particular, is a metastable crystalline structure that can be challenging to synthesize in high purity due to its tendency to convert to more stable monohydrate and dihydrate forms.^{[1][2][3][4]} This document provides a detailed protocol for the synthesis of high-purity **calcium mesoxalate trihydrate** ($\text{CaC}_3\text{O}_5 \cdot 3\text{H}_2\text{O}$), focusing on a low-temperature precipitation method to ensure the formation and stability of the desired trihydrate crystalline phase. The protocol is designed for laboratory-scale synthesis and includes methods for purification and characterization to verify the purity and identity of the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of high-purity **calcium mesoxalate trihydrate** based on the described protocol. These values are representative of a successful synthesis aiming for high purity.

Parameter	Value	Method of Determination
Purity	> 99%	Powder X-Ray Diffraction (PXRD), FTIR Spectroscopy
Theoretical Yield	2.28 g (based on 10 mmol scale)	Stoichiometric Calculation
Typical Experimental Yield	1.94 - 2.17 g (85 - 95%)	Gravimetric Analysis
Appearance	White crystalline powder	Visual Inspection
Key IR Peaks (cm ⁻¹)	~3526, 3422, 3270 (O-H stretch), ~1624 (C=O stretch), ~1327 (C-O stretch), ~783 (O-C-O bend)	Fourier-Transform Infrared (FTIR) Spectroscopy[1]
Key Raman Peaks (cm ⁻¹)	~507 (O-C-O rocking)	Raman Spectroscopy[1]

Experimental Protocol

This protocol details the synthesis of high-purity **calcium mesoxalate trihydrate** via a controlled low-temperature precipitation reaction between calcium chloride and sodium mesoxalate.

Materials and Reagents:

- Calcium chloride dihydrate (CaCl₂·2H₂O), ACS grade or higher
- Mesoxalic acid monohydrate (C₃H₄O₆), ≥98%
- Sodium hydroxide (NaOH), ACS grade or higher
- Deionized water, 18 MΩ·cm
- Ethanol, absolute
- Diethyl ether
- Ice bath

- Magnetic stirrer and stir bar
- pH meter
- Büchner funnel and vacuum flask
- Filter paper (Whatman No. 1 or equivalent)
- Drying oven or desiccator

Procedure:

1. Preparation of Reactant Solutions (Low Temperature)

1.1. Calcium Chloride Solution (0.5 M): Dissolve 7.35 g of calcium chloride dihydrate in 100 mL of deionized water. Cool the solution to 0-4 °C in an ice bath with gentle stirring.

1.2. Sodium Mesoxalate Solution (0.5 M): In a separate beaker, dissolve 6.80 g of mesoxalic acid monohydrate in 80 mL of deionized water. Cool this solution in an ice bath. While stirring, slowly add a 2.5 M sodium hydroxide solution dropwise until the pH of the solution reaches 7.0 ± 0.2 . This neutralization reaction forms sodium mesoxalate in situ. Add cold deionized water to bring the final volume to 100 mL. Keep this solution in the ice bath.

2. Precipitation of **Calcium Mesoxalate Trihydrate**

2.1. Place the beaker containing the cold sodium mesoxalate solution on a magnetic stirrer in the ice bath.

2.2. Slowly add the cold calcium chloride solution dropwise to the sodium mesoxalate solution at a rate of approximately 2-3 mL per minute while stirring vigorously. A white precipitate will form immediately. The low temperature is crucial for the formation of the trihydrate form.^{[2][5]}

2.3. After the addition is complete, continue stirring the suspension in the ice bath for an additional 2 hours to ensure complete precipitation and to allow for crystal growth.

3. Purification of the Product

3.1. Isolate the white precipitate by vacuum filtration using a Büchner funnel and filter paper.

3.2. Wash the collected crystals sequentially with the following cold solvents to remove any unreacted starting materials and soluble byproducts:

- 50 mL of cold deionized water (0-4 °C)
- 50 mL of cold absolute ethanol (0-4 °C)
- 50 mL of diethyl ether

3.3. After the final wash, allow the crystals to air-dry on the filter paper under vacuum for 15-20 minutes to remove the bulk of the ether.

4. Drying and Storage

4.1. Carefully transfer the washed crystals to a watch glass or a suitable container.

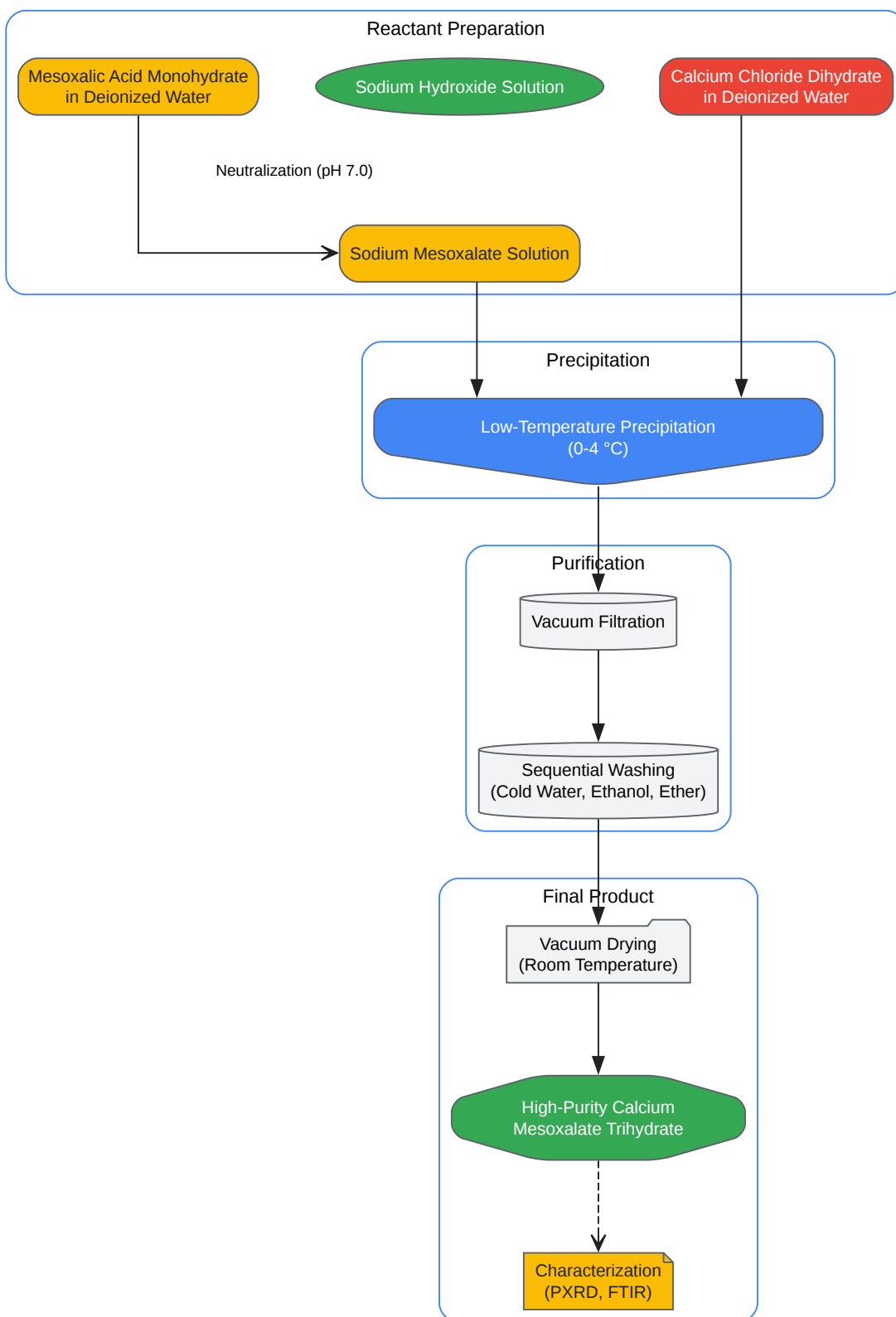
4.2. Dry the product under vacuum at room temperature for 24 hours or in a desiccator over a suitable desiccant. Avoid heating, as this can lead to the loss of water of hydration and conversion to the monohydrate or anhydrous form.[\[3\]](#)

4.3. Store the final product, high-purity **calcium mesoxalate trihydrate**, in a tightly sealed container at low temperature (e.g., in a refrigerator) to maintain its stability.

5. Characterization

5.1. Purity and Identity Confirmation: The purity and identity of the synthesized **calcium mesoxalate trihydrate** should be confirmed using Powder X-Ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy. The obtained PXRD pattern should match the reference pattern for calcium oxalate trihydrate (caoxite). The FTIR spectrum should exhibit the characteristic absorption bands for the trihydrate form, as listed in the quantitative data table.[\[1\]](#)
[\[6\]](#)

Workflow and Signaling Pathway Diagrams



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Caption: Synthesis workflow for high-purity **calcium mesoxalate trihydrate**.

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